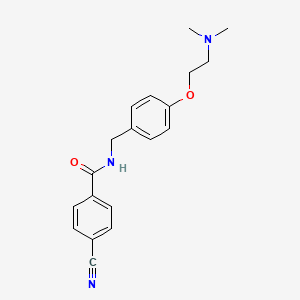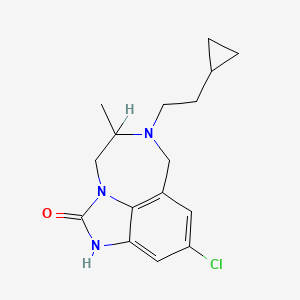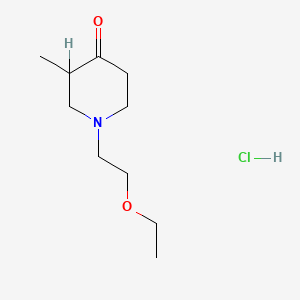
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride is a chemical compound with a piperidine ring structure. It is used in various scientific research applications due to its unique chemical properties. The compound is known for its potential in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride involves several steps. One common method includes the reaction of 3-methylpiperidin-4-one with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization to obtain the hydrochloride salt.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-Methoxyethyl)-3-methylpiperidin-4-one hydrochloride: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-(2-Ethoxyethyl)-4-methylpiperidin-4-one hydrochloride: Similar structure but with a different substitution pattern on the piperidine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
109629-31-4 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-3-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-7-6-11-5-4-10(12)9(2)8-11;/h9H,3-8H2,1-2H3;1H |
InChI Key |
UMPCZQNIBSNEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCC(=O)C(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


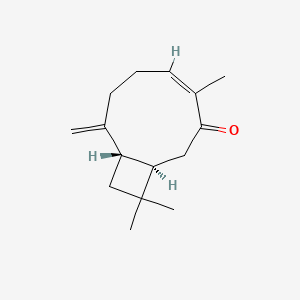

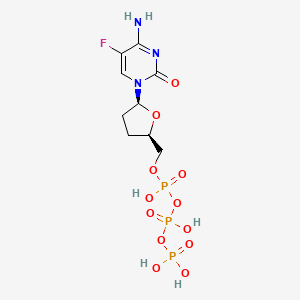
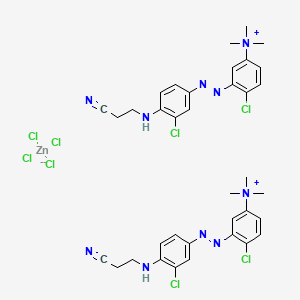

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)





